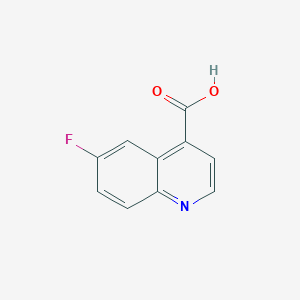

6-Fluoroquinoline-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGWSJQERDIOJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594217 | |

| Record name | 6-Fluoroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220844-73-5 | |

| Record name | 6-Fluoroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Genesis and Evolution of Fluoroquinolones: A Technical Guide

Introduction: The quinolones represent a major class of synthetic broad-spectrum antibacterial agents that have become indispensable in clinical practice.[1] Their history is a compelling narrative of chemical ingenuity, beginning with an accidental discovery and evolving through successive generations of compounds with enhanced potency, expanded spectra of activity, and improved pharmacokinetic profiles.[1][2] This technical guide provides an in-depth exploration of the discovery and development of fluoroquinolones, their mechanism of action, comparative efficacy, and the experimental methodologies that underpinned their evolution. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical class of antibiotics.

A History of Discovery and Generational Development

The journey of the quinolones began in the early 1960s with the serendipitous discovery of nalidixic acid.[3] While working on the synthesis of the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity, which they identified as a 1,8-naphthyridine derivative.[1][3][4] This compound, nalidixic acid, was introduced clinically in 1967 for treating urinary tract infections (UTIs) caused by Gram-negative bacteria.[1][5] It marked the dawn of the first generation of quinolones.

First-Generation Quinolones: The initial quinolones, including nalidixic acid, oxolinic acid, and cinoxacin, had a limited spectrum of activity, primarily targeting Gram-negative enteric bacteria.[1][4] They suffered from poor oral absorption, low serum concentrations, and a propensity for rapid development of bacterial resistance, which restricted their use mainly to uncomplicated UTIs.[1][5]

Second-Generation: The Advent of Fluoroquinolones: A significant breakthrough occurred in the 1970s and 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone nucleus.[4][6][7] This modification dramatically increased the potency and expanded the antibacterial spectrum. The addition of a piperazine ring at the C-7 position further enhanced activity, particularly against Pseudomonas aeruginosa.[7] Norfloxacin, introduced in 1980, was the first of these "fluoroquinolones."[3][8] This generation, which includes the widely used ciprofloxacin and ofloxacin, demonstrated improved activity against both Gram-negative and Gram-positive bacteria and had better pharmacokinetic properties, allowing for systemic use.[1][3]

Third and Fourth Generations: Expanding the Spectrum: Subsequent research focused on modifying the substituents at various positions of the fluoroquinolone core to further enhance their properties.[6] The third generation, including levofloxacin (the active L-isomer of ofloxacin) and sparfloxacin, offered improved activity against Gram-positive organisms, especially Streptococcus pneumoniae.[7][9][10] The fourth-generation agents, such as moxifloxacin and gatifloxacin, were developed with structural modifications like an 8-methoxy group, which further enhanced their potency against Gram-positive bacteria and extended their spectrum to include anaerobic organisms and atypical pathogens.[9][10][11] These newer agents also often feature longer half-lives, permitting once-daily dosing.[9]

Mechanism of Action: Dual Targeting of Bacterial Topoisomerases

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[12][13] These enzymes are critical for managing DNA topology during replication, transcription, and repair.[14]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is a crucial step for the initiation of DNA replication.[14] It also removes the positive supercoils that accumulate ahead of the replication fork.[14]

-

Topoisomerase IV: This enzyme is primarily involved in the final stages of DNA replication. It separates, or decatenates, the interlinked daughter chromosomes, allowing them to segregate into daughter cells.[14]

Fluoroquinolones bind to the complex formed between these enzymes and DNA.[12] This binding stabilizes the complex in a state where the DNA is cleaved, preventing the enzymes from resealing the double-strand breaks they create.[14] The accumulation of these stalled complexes blocks the movement of the DNA replication fork and transcription machinery, ultimately leading to irreversible DNA damage and bacterial cell death.[12][13]

Interestingly, the primary target of fluoroquinolones can differ between bacterial types. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more susceptible enzyme.[14][15] Newer, fourth-generation agents often exhibit potent dual-targeting activity against both enzymes, which may help to reduce the likelihood of resistance development.[10]

Quantitative Data: Efficacy and Pharmacokinetics

The evolution of fluoroquinolones is quantitatively demonstrated by improvements in their spectrum of activity (lower MIC values) and pharmacokinetic profiles.

Table 1: Evolution and Spectrum of Fluoroquinolone Generations

| Generation | Representative Drug(s) | Year Introduced (Approx.) | Key Improvements in Spectrum of Activity |

|---|---|---|---|

| First | Nalidixic Acid, Cinoxacin | 1962 | Limited to Gram-negative enteric bacteria for UTIs.[1][4][16] |

| Second | Norfloxacin, Ciprofloxacin | 1980s | Broadened spectrum including P. aeruginosa and some Gram-positive cocci.[3][7][8] |

| Third | Levofloxacin, Sparfloxacin | 1990s | Enhanced activity against Gram-positive bacteria, especially S. pneumoniae.[7][9][10] |

| Fourth | Moxifloxacin, Gatifloxacin | Late 1990s | Further improved Gram-positive activity and added coverage for anaerobic bacteria.[9][10] |

Table 2: Comparative In Vitro Activity (MIC₉₀ in µg/mL) of Representative Fluoroquinolones

| Organism | Ciprofloxacin (2nd Gen) | Levofloxacin (3rd Gen) | Moxifloxacin (4th Gen) |

|---|---|---|---|

| Staphylococcus aureus (MSSA) | 0.2 | 0.2 | 0.2 |

| Streptococcus pneumoniae | 1 | 1 | 0.25 |

| Escherichia coli | ≤0.025 | ≤0.25 | ≤0.25 |

| Pseudomonas aeruginosa | 0.2 | 2 | 2 |

| Bacteroides fragilis (Anaerobe) | >32 | 8 | 2 |

(Note: Data are representative and compiled from various sources. Actual MIC values can vary between studies and geographic locations.[17][18])

Table 3: Comparison of Key Pharmacokinetic Properties

| Drug | Oral Bioavailability (%) | Serum Half-Life (h) | Volume of Distribution (L/kg) | Dosing Frequency |

|---|---|---|---|---|

| Nalidixic Acid | ~96 (but low serum levels) | 1.5 | 0.4 | 4 times daily |

| Ciprofloxacin | 60 - 80 | 3 - 5 | 2.0 - 3.0 | 2 times daily |

| Levofloxacin | >99 | 6 - 8 | 1.2 - 1.8 | Once daily |

| Moxifloxacin | ~90 | 11 - 14 | 1.7 - 2.7 | Once daily |

(Note: Data compiled from multiple sources.[1][19])

Key Experimental Protocols

The development and characterization of fluoroquinolones rely on standardized in vitro and in vivo experimental protocols to determine their efficacy and safety.

Experimental Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[20] The broth microdilution method is a standard technique for its determination.[20][21]

Methodology: Broth Microdilution

-

Preparation of Antibiotic Stock: A stock solution of the fluoroquinolone is prepared by dissolving a known weight of the compound in a suitable solvent (e.g., water, DMSO) to a high concentration.[20][21]

-

Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the antibiotic are prepared in a sterile, cation-adjusted Mueller-Hinton Broth (CAMHB).[20] This creates a gradient of decreasing antibiotic concentrations across the wells. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Inoculum Preparation: The test bacterium is grown to a logarithmic phase and its turbidity is adjusted to match a 0.5 McFarland standard.[20] This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well (except the sterility control). The plate is then incubated under appropriate conditions, typically at 35 ± 1°C for 16-20 hours.[20]

-

Reading Results: After incubation, the plate is examined visually or with a plate reader for turbidity. The MIC is recorded as the lowest concentration of the fluoroquinolone in which there is no visible growth of the organism.[22]

Experimental Protocol 2: In Vivo Efficacy Assessment (Mouse Systemic Infection Model)

In vivo models are essential for evaluating the therapeutic potential of a new antibiotic in a living system. The mouse systemic infection model is a common preclinical test.[18]

Methodology: Mouse Protection Test

-

Pathogen Preparation: The bacterial strain of interest (e.g., S. aureus, E. coli) is cultured to the mid-logarithmic phase. The bacteria are then washed and suspended in a suitable medium (e.g., saline, mucin) to a specific concentration (CFU/mL).

-

Infection: Groups of mice (e.g., BALB/c) are infected via an intraperitoneal injection with a bacterial inoculum predetermined to be lethal in untreated animals (e.g., LD₉₀-₁₀₀).[17]

-

Drug Administration: At a specified time post-infection (e.g., 1 hour), different groups of infected mice are treated with varying doses of the test fluoroquinolone, typically administered orally or subcutaneously. A control group receives only the vehicle.[18]

-

Observation: The mice are observed for a set period (e.g., 7 days), and mortality is recorded daily.

-

Data Analysis: The survival data are analyzed to calculate the 50% effective dose (ED₅₀), which is the dose of the drug required to protect 50% of the infected animals from death. A lower ED₅₀ indicates higher in vivo potency.

Conclusion

The history of fluoroquinolone development is a testament to the power of medicinal chemistry and rational drug design. From the initial discovery of nalidixic acid, systematic structural modifications have led to four generations of drugs with progressively broader spectra, enhanced potency, and more favorable pharmacokinetic profiles.[7][8] Their unique mechanism of targeting bacterial DNA gyrase and topoisomerase IV has made them a cornerstone of antibacterial therapy.[12] However, the emergence of resistance remains a significant challenge, underscoring the continuous need for research into novel agents and strategies to preserve the efficacy of this vital class of antibiotics.[2][23] A thorough understanding of their history, mechanism, and the experimental methods used in their evaluation is crucial for the next generation of scientists dedicated to combating infectious diseases.

References

- 1. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. The fluoroquinolone antibacterials: past, present and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 9. crstoday.com [crstoday.com]

- 10. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Update on Fourth-Generation Fluoroquinolones | Optometric Management [optometricmanagement.com]

- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. In Vitro and In Vivo Activities of Fluoroquinolones against Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro and in vivo antibacterial efficacies of CFC-222, a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biologydiscussion.com [biologydiscussion.com]

- 20. benchchem.com [benchchem.com]

- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bio.libretexts.org [bio.libretexts.org]

- 23. hardydiagnostics.com [hardydiagnostics.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoroquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-fluoroquinoline-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry. Given the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide also presents data for its close structural isomers, 6-fluoroquinoline-2-carboxylic acid and 6-fluoroquinoline-3-carboxylic acid, to provide valuable context for researchers. Furthermore, detailed experimental protocols for determining these essential properties are outlined to facilitate laboratory work.

Core Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to understanding its behavior in both chemical and biological systems. Properties such as melting point, boiling point, acidity (pKa), solubility, and lipophilicity (logP) are critical predictors of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various synthetic transformations.

Quantitative Data Summary

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 220844-73-5 | C₁₀H₆FNO₂ | 191.16 |

| 6-Fluoroquinoline-2-carboxylic acid | 86324-51-8 | C₁₀H₆FNO₂ | 191.16[1] |

| 6-Fluoroquinoline-3-carboxylic acid | 116293-90-4 | C₁₀H₆FNO₂ | 191.16 |

Table 1: General Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | pKa | logP |

| This compound | Data not available | Data not available | Data not available | Data not available |

| 6-Fluoroquinoline-2-carboxylic acid | Data not available | Data not available | Data not available | 2.2 (Predicted)[1] |

| 6-Fluoroquinoline-3-carboxylic acid | Data not available | 352.1 ± 27.0 at 760 mmHg | Data not available | Data not available |

Table 2: Physicochemical Data

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections describe common methodologies for determining the key properties of quinoline carboxylic acids.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Methodology:

-

A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute, and the temperature range over which the solid melts is recorded.

-

For a pure compound, the melting range is typically sharp (within 1-2 °C).

Determination of Solubility

The solubility of a compound in various solvents is a critical parameter, particularly for drug development, as it influences formulation and bioavailability. Quinolones, in general, are known to be poorly soluble in water between a pH of 6 and 8.

Methodology for Aqueous Solubility:

-

An excess amount of the solid compound is added to a known volume of deionized water in a sealed vial.

-

The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Methodology for Solubility in Acidic and Basic Solutions:

-

To assess the solubility of the carboxylic acid in basic solutions, a 5% aqueous solution of sodium bicarbonate (NaHCO₃) and a 5% aqueous solution of sodium hydroxide (NaOH) are used.

-

A small amount of the compound is added to each solution and observed for dissolution. The evolution of CO₂ gas upon addition to the NaHCO₃ solution is a characteristic reaction of carboxylic acids.

-

To test solubility in acidic solutions, a 5% aqueous solution of hydrochloric acid (HCl) is used.

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound and is vital for predicting its ionization state at different pH values.

Potentiometric Titration Methodology:

-

A precisely weighed amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or ethanol, to ensure solubility.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and overall pharmacokinetic behavior.

Shake-Flask Method (OECD 107):

-

A solution of the compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4). The n-octanol and water phases are pre-saturated with each other.

-

A known amount of the compound is added to a flask containing known volumes of n-octanol and water.

-

The flask is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The phases are then separated by centrifugation.

-

The concentration of the compound in each phase is determined using an appropriate analytical technique, such as HPLC-UV.

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Synthesis and Reactivity

This compound is a synthetic compound, and its preparation typically follows established routes for the synthesis of quinoline and fluoroquinolone cores.

A plausible synthetic approach involves the Gould-Jacobs reaction. This would entail the reaction of 4-fluoroaniline with diethyl (ethoxymethylene)malonate to form an intermediate, which is then cyclized at high temperature to yield the ethyl ester of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid. Subsequent hydrolysis of the ester and decarboxylation would be required, followed by a separate process to introduce the carboxylic acid at the 4-position, though this is a less direct route for a 4-carboxylic acid.

A more direct route would likely involve a variation of the Pfitzinger reaction or the Doebner-von Miller reaction, using appropriately substituted starting materials.

The carboxylic acid group at the 4-position and the fluorine atom at the 6-position are key functional groups that influence the molecule's reactivity. The carboxylic acid can undergo standard transformations such as esterification and amidation, providing a handle for further derivatization. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the quinoline ring system.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a research compound like this compound.

Caption: Experimental workflow for the synthesis and physicochemical characterization.

This guide provides a foundational understanding of the physicochemical properties of this compound for researchers in the field. The provided data on related isomers and detailed experimental protocols will aid in the design and execution of further studies involving this and similar compounds.

References

Spectroscopic Profile of 6-Fluoroquinoline-4-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-fluoroquinoline-4-carboxylic acid, a key heterocyclic compound in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound and its derivatives.

Molecular Structure and Spectroscopic Overview

This compound belongs to the fluoroquinolone class of compounds, which are known for their significant biological activities. The core structure consists of a quinoline ring system substituted with a fluorine atom at the 6-position and a carboxylic acid group at the 4-position. This arrangement of functional groups gives rise to a distinct spectroscopic fingerprint that can be analyzed using various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | 8.8 - 9.0 | d | ~4.5 |

| H3 | 7.5 - 7.7 | d | ~4.5 |

| H5 | 8.0 - 8.2 | dd | ~9.0, ~5.5 |

| H7 | 7.6 - 7.8 | ddd | ~9.0, ~8.5, ~2.5 |

| H8 | 7.8 - 8.0 | dd | ~8.5, ~2.5 |

| COOH | > 12 | br s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 152 |

| C3 | 122 - 124 |

| C4 | 140 - 142 |

| C4a | 125 - 127 |

| C5 | 128 - 130 |

| C6 | 160 - 163 (d, ¹JC-F ≈ 250 Hz) |

| C7 | 118 - 120 (d, ²JC-F ≈ 22 Hz) |

| C8 | 130 - 132 (d, ³JC-F ≈ 8 Hz) |

| C8a | 148 - 150 |

| COOH | 168 - 172 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the fluoro-aromatic quinoline ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C=O (Carboxylic Acid) | 1700-1730 | Stretching |

| C=C, C=N (Aromatic Ring) | 1500-1620 | Stretching |

| C-O (Carboxylic Acid) | 1200-1300 | Stretching |

| C-F | 1100-1250 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₆FNO₂), the expected molecular weight is approximately 191.16 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 192.0455 | Protonated molecular ion |

| [M]⁺ | 191.0383 | Molecular ion |

| [M-H₂O]⁺ | 173.0277 | Loss of water |

| [M-COOH]⁺ | 146.0455 | Loss of carboxylic acid group |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be performed to acquire the spectroscopic data for this compound.

NMR Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition : A standard proton NMR experiment is performed. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : A proton-decoupled carbon NMR experiment is performed. Key parameters include a spectral width of 0-200 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.

IR Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : The solid sample is typically analyzed using the KBr pellet method. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample placed directly on the crystal.

-

Data Acquisition : The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with an electrospray ionization (ESI) source.

-

Sample Preparation : A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.

-

Data Acquisition : The sample is introduced into the ESI source. The mass spectrum is acquired in positive or negative ion mode over a relevant m/z range (e.g., 50-500). High-resolution measurements allow for the determination of the exact mass and elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

The Core Biological Mechanism of Action of Fluoroquinolone Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluoroquinolones represent a critical class of synthetic broad-spectrum antibiotics that exert their bactericidal effect by directly inhibiting bacterial DNA synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of fluoroquinolones. The primary targets of these antimicrobial agents are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. By forming a stable ternary complex with these enzymes and bacterial DNA, fluoroquinolones trap the enzymes in the cleavage-competent state, leading to an accumulation of double-strand DNA breaks. This irreversible DNA damage obstructs DNA replication and transcription, ultimately triggering cell death. This document details the structure-function relationships of the target enzymes, the formation of the fluoroquinolone-enzyme-DNA ternary complex, the downstream cellular consequences of target inhibition, and the molecular basis of bacterial resistance. Quantitative data on the inhibitory activities of various fluoroquinolones and detailed protocols for key experimental assays are provided to serve as a comprehensive resource for the scientific community.

Introduction

Since the discovery of the first quinolone, nalidixic acid, in 1962, the subsequent development of fluorinated derivatives has revolutionized the treatment of bacterial infections. Fluoroquinolones are characterized by a 4-quinolone bicyclic ring structure with a fluorine atom at position C-6, which significantly enhances their antibacterial potency and cellular penetration. These agents are active against a wide range of Gram-positive and Gram-negative bacteria and are the only class of antibiotics that directly target bacterial DNA synthesis.[1][2] Their unique mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for maintaining DNA topology during replication, transcription, and repair.[3][4]

The Molecular Targets: DNA Gyrase and Topoisomerase IV

Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are essential enzymes that manage the topological state of DNA. Both are heterotetrameric enzymes. DNA gyrase is composed of two GyrA and two GyrB subunits (encoded by the gyrA and gyrB genes, respectively), while topoisomerase IV consists of two ParC and two ParE subunits (encoded by parC and parE).[3][5]

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial chromosome, a process vital for compacting the DNA and for facilitating the initiation of DNA replication and transcription.[6][7] It achieves this by creating a transient double-strand break in the DNA, passing another segment of DNA through the break, and then resealing the break.[1]

-

Topoisomerase IV: The primary role of topoisomerase IV is in the decatenation of newly replicated daughter chromosomes.[3][7] Following DNA replication, the two circular daughter chromosomes are often interlinked, or catenated. Topoisomerase IV resolves these links, allowing for proper chromosome segregation into daughter cells during cell division.[3]

The primary target of fluoroquinolones varies between bacterial species. In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target, while in many Gram-positive bacteria, like Staphylococcus aureus, topoisomerase IV is preferentially inhibited.[3]

The Mechanism of Action: Formation of a Ternary Complex and DNA Damage

Fluoroquinolones do not bind to the enzymes or DNA alone but rather to the enzyme-DNA complex.[4] The mechanism can be dissected into the following key steps:

-

Binding to the Enzyme-DNA Complex: DNA gyrase and topoisomerase IV transiently cleave both strands of a DNA duplex to allow for strand passage. Fluoroquinolones intercalate into the DNA at the site of cleavage and bind to both the DNA and the enzyme, forming a stable ternary drug-enzyme-DNA complex.[1][8]

-

Stabilization of the Cleavage Complex: The presence of the fluoroquinolone molecule prevents the re-ligation of the cleaved DNA strands.[9] This "poisons" the topoisomerase, trapping it in a state where it is covalently linked to the 5' ends of the broken DNA.[1]

-

Inhibition of DNA Replication and Transcription: These stabilized cleavage complexes act as physical roadblocks to the progression of DNA and RNA polymerases along the DNA template, thereby halting DNA replication and transcription.[3][4]

-

Generation of Double-Strand Breaks and Cell Death: The collision of replication forks with the stalled ternary complexes can lead to the dissociation of the topoisomerase, resulting in the release of permanent, lethal double-strand DNA breaks.[10][11] The accumulation of these breaks triggers the bacterial SOS response, a DNA damage repair system.[10][12] However, extensive DNA damage overwhelms the repair machinery, leading to chromosome fragmentation and ultimately, programmed cell death.[10][13]

Below is a diagram illustrating the core mechanism of action of fluoroquinolone antibiotics.

Caption: Core mechanism of fluoroquinolone action.

Quantitative Analysis of Fluoroquinolone Activity

The potency of different fluoroquinolones can be quantified by determining their 50% inhibitory concentrations (IC50) against purified DNA gyrase and topoisomerase IV, and their minimum inhibitory concentrations (MIC) against various bacterial strains.

Table 1: IC50 Values of Selected Fluoroquinolones against DNA Gyrase and Topoisomerase IV

| Fluoroquinolone | Target Enzyme | Bacterial Species | IC50 (µg/mL) | Reference |

| Ciprofloxacin | DNA Gyrase | Escherichia coli | 0.5 - 1.5 | [3] |

| Topoisomerase IV | Escherichia coli | 2 - 12 | [3] | |

| DNA Gyrase | Staphylococcus aureus | 6.0 | [9] | |

| Topoisomerase IV | Staphylococcus aureus | 3.0 | [9] | |

| DNA Gyrase | Enterococcus faecalis | 27.8 | [1] | |

| Topoisomerase IV | Enterococcus faecalis | 9.30 | [1] | |

| Levofloxacin | DNA Gyrase | Enterococcus faecalis | 28.1 | [1] |

| Topoisomerase IV | Enterococcus faecalis | 8.49 | [1] | |

| Moxifloxacin | Topoisomerase IV | Staphylococcus aureus | 1.0 | [9] |

| Gatifloxacin | DNA Gyrase | Enterococcus faecalis | 5.60 | [1] |

| Topoisomerase IV | Enterococcus faecalis | 4.24 | [1] | |

| Sparfloxacin | DNA Gyrase | Enterococcus faecalis | 25.7 | [1] |

| Topoisomerase IV | Enterococcus faecalis | 19.1 | [1] |

Table 2: MIC Values of Selected Fluoroquinolones against Planktonic Bacteria

| Fluoroquinolone | Bacterial Strain | MIC (µg/mL) | Reference |

| Ciprofloxacin | Pseudomonas aeruginosa | 0.26 | [3] |

| Escherichia coli | ≤ 1 | [6] | |

| Moxifloxacin | Staphylococcus aureus (MRSA) | 0.049 | [3] |

| Norfloxacin | Staphylococcus aureus (MRSA) | 1.172 | [3] |

| Ofloxacin | Pseudomonas aeruginosa | 3.33 | [3] |

| Gatifloxacin | Pseudomonas aeruginosa | Identical to MBC | [3] |

Experimental Protocols

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence and absence of an inhibitor.

Methodology:

-

Reaction Mixture Preparation: On ice, prepare a master mix containing the assay buffer (typically 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, and 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA (final concentration ~10-20 nM), and nuclease-free water.

-

Inhibitor Addition: Aliquot the master mix into individual reaction tubes. Add varying concentrations of the fluoroquinolone inhibitor or vehicle control (e.g., DMSO) to the respective tubes.

-

Enzyme Addition and Incubation: Initiate the reaction by adding a defined unit of purified DNA gyrase to each tube. Incubate the reactions at 37°C for a specified time, typically 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS), followed by proteinase K to digest the enzyme.

-

Agarose Gel Electrophoresis: Analyze the reaction products by electrophoresis on a 1% agarose gel. The supercoiled DNA product will migrate faster than the relaxed DNA substrate.

-

Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The intensity of the supercoiled DNA band can be quantified using densitometry to determine the extent of inhibition.

Caption: Workflow for DNA Gyrase Supercoiling Assay.

Topoisomerase IV Decatenation/Relaxation Assay

This assay assesses the ability of topoisomerase IV to decatenate catenated kinetoplast DNA (kDNA) or relax supercoiled plasmid DNA.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 60 mM KCl, 5 mM MgCl2, 0.5 mM ATP, 1 mM DTT, 50 µg/ml BSA), the DNA substrate (catenated kDNA or supercoiled plasmid DNA), and the test fluoroquinolone at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding purified topoisomerase IV.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Termination and Electrophoresis: Stop the reaction by adding a stop solution. The products are then resolved on a 0.7% agarose gel.

-

Analysis: Decatenated minicircles from kDNA will migrate into the gel, while the catenated network remains in the well. For the relaxation assay, the relaxed topoisomers will migrate slower than the supercoiled substrate. The gel is stained and visualized to determine the inhibitory effect of the fluoroquinolone.

Caption: Workflow for Topoisomerase IV Decatenation/Relaxation Assay.

Identification of gyrA and parC Mutations

Mutations in the quinolone resistance-determining regions (QRDRs) of gyrA and parC are a primary mechanism of fluoroquinolone resistance. These can be identified using PCR amplification and DNA sequencing.

Methodology:

-

Genomic DNA Extraction: Isolate genomic DNA from the bacterial strain of interest.

-

PCR Amplification: Amplify the QRDRs of the gyrA and parC genes using specific primers. The PCR reaction typically includes an initial denaturation step (e.g., 95°C for 5 minutes), followed by 30-35 cycles of denaturation (95°C for 30 seconds), annealing (at a primer-specific temperature for 30 seconds), and extension (72°C for 1 minute), with a final extension step (72°C for 10 minutes).

-

PCR Product Purification: Purify the amplified PCR products to remove primers and dNTPs.

-

DNA Sequencing: Sequence the purified PCR products using the same primers used for amplification (Sanger sequencing).

-

Sequence Analysis: Align the obtained sequences with the wild-type sequences of gyrA and parC from a susceptible reference strain to identify any nucleotide changes that result in amino acid substitutions.

Mechanisms of Resistance

Bacterial resistance to fluoroquinolones is a significant clinical concern and primarily arises through two main mechanisms:

-

Target-Site Mutations: Spontaneous mutations in the QRDRs of the gyrA and parC genes are the most common cause of high-level resistance.[5][14] These mutations alter the amino acid sequence of the enzyme subunits, reducing the binding affinity of fluoroquinolones to the enzyme-DNA complex.[1][2] Common mutations occur at serine and aspartate/glutamate residues in GyrA and ParC.[13][15]

-

Reduced Drug Accumulation: Bacteria can reduce the intracellular concentration of fluoroquinolones through two main strategies:

-

Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes, such as qnr genes (which protect the target enzymes), aac(6')-Ib-cr (which modifies the fluoroquinolone), or plasmid-encoded efflux pumps, can confer low-level resistance.[2]

Caption: Major mechanisms of fluoroquinolone resistance.

Conclusion

Fluoroquinolone antibiotics remain a cornerstone of antibacterial therapy due to their potent and direct bactericidal activity against a broad spectrum of pathogens. Their mechanism of action, centered on the poisoning of DNA gyrase and topoisomerase IV, is a well-characterized process that leads to catastrophic DNA damage and cell death. However, the emergence and spread of resistance mechanisms pose a significant threat to their clinical efficacy. A thorough understanding of the molecular interactions between fluoroquinolones, their target enzymes, and DNA, as well as the genetic basis of resistance, is paramount for the development of novel antibacterial strategies to combat this growing challenge. The data and protocols presented in this guide are intended to facilitate further research in this critical area.

References

- 1. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inspiralis.com [inspiralis.com]

- 5. Detection of gyrA and parC Mutations and Prevalence of Plasmid-Mediated Quinolone Resistance Genes in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. smj.org.sa [smj.org.sa]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journals.asm.org [journals.asm.org]

- 10. inspiralis.com [inspiralis.com]

- 11. A prompt technique to identify fluoroquinolone antibiotics (FQs) residue in the environments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Real-Time PCR Detection of gyrA and parC Mutations in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid Detection of Genomic Mutations in gyrA and parC Genes of Escherichia coli by Multiplex Allele Specific Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. profoldin.com [profoldin.com]

The Pivotal Role of the C-6 Fluorine Atom in Quinolone Antibacterial Activity: A Technical Guide

Abstract: The introduction of a fluorine atom at the C-6 position of the quinolone nucleus was a watershed moment in the development of antimicrobial agents, transforming the limited-spectrum quinolones into the broad-spectrum, highly potent fluoroquinolones. This technical guide provides an in-depth examination of the multifaceted role of this single atomic substitution. It details the profound effects of the C-6 fluorine on antibacterial potency, target enzyme inhibition, bacterial cell penetration, and pharmacokinetic properties. This document synthesizes quantitative data, outlines key experimental methodologies for activity assessment, and provides visual representations of the underlying mechanisms and workflows, serving as a critical resource for researchers, scientists, and professionals in drug development.

Introduction: From Quinolones to Fluoroquinolones

The journey of quinolone antibiotics began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis.[1][2] While effective for treating urinary tract infections caused by Gram-negative bacteria, its clinical use was limited by a narrow spectrum of activity and poor tissue distribution.[3][4] A significant breakthrough occurred nearly two decades later with the strategic addition of a fluorine atom at the C-6 position of the quinolone core structure, giving rise to the "fluoroquinolones".[3] This modification dramatically enhanced the antibacterial profile, leading to the development of highly successful drugs like norfloxacin, ciprofloxacin, and levofloxacin.[5][6] These second-generation and subsequent agents exhibited a broader spectrum of activity, encompassing both Gram-negative and Gram-positive organisms, improved pharmacokinetics, and greater potency.[7][8][9] The C-6 fluorine substitution is now a hallmark of the vast majority of clinically relevant quinolones, underscoring its fundamental importance.[10][11]

The Critical Role of C-6 Fluorine Substitution

The substitution of a hydrogen atom with fluorine at the C-6 position induces a cascade of advantageous changes in the molecule's physicochemical and biological properties. Fluorine's high electronegativity and small van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen) are key to these effects.[2]

Enhancement of Antibacterial Potency

The most profound effect of the C-6 fluorine is a dramatic increase in antibacterial potency.[12] Compared to their non-fluorinated parent compounds, fluoroquinolones demonstrate significantly lower Minimum Inhibitory Concentrations (MICs). This enhancement can be anywhere from 5- to 100-fold, depending on the specific compound and bacterial species.[7][13] For instance, flumequine, an early fluorinated quinolone, showed 2- to 15-times greater activity against various Gram-negative bacteria than nalidixic acid.[14] This increased potency is a direct result of improved target engagement and better cell penetration.

Improved Target Enzyme Inhibition

Quinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[15][] The presence of the C-6 fluorine atom significantly enhances the drug's ability to inhibit these enzymes, particularly DNA gyrase.[17][18] It is believed to increase the binding affinity of the quinolone to the enzyme-DNA complex, effectively trapping the enzyme and preventing the re-ligation of cleaved DNA strands.[10][18] This leads to an accumulation of double-stranded DNA breaks, which triggers the SOS response and ultimately results in cell death.[6] Studies have shown that C-6 fluorination can improve DNA gyrase complex binding by 2- to 17-fold.[10]

Increased Bacterial Cell Penetration

The C-6 fluorine atom increases the lipophilicity of the quinolone molecule.[2][19] This enhanced lipophilicity facilitates the drug's passage through the bacterial cell wall and membrane, leading to higher intracellular concentrations.[2][7][9] Improved cell penetration ensures that more drug molecules reach their cytoplasmic targets, DNA gyrase and topoisomerase IV, contributing significantly to the overall increase in antibacterial activity.[10][19] This effect is particularly important for activity against Gram-positive bacteria, which have a thick peptidoglycan layer.

Impact on Antibacterial Spectrum

The introduction of the C-6 fluorine, often in combination with a piperazinyl group at the C-7 position, was instrumental in broadening the antibacterial spectrum.[1][8] While first-generation quinolones were largely restricted to Enterobacteriaceae, fluoroquinolones gained potent activity against a wider range of Gram-negative pathogens, including Pseudomonas aeruginosa, and crucially, extended their coverage to include many Gram-positive bacteria like Staphylococcus and Streptococcus species.[5][14][17]

Influence on Pharmacokinetics and Safety

The C-6 fluorine substituent also influences the pharmacokinetic profile of the drug.[2] Fluoroquinolones generally exhibit good oral absorption, wide tissue distribution, and moderate to long elimination half-lives.[20][21] However, while essential for efficacy, the fluorine atom has also been associated with certain adverse effects. For example, halogen substitutions can increase the potential for phototoxicity, and the C-6 fluorine has been linked in some contexts to genotoxicity concerns.[11][22]

Quantitative Analysis: Impact of C-6 Fluorination

The dramatic improvements conferred by the C-6 fluorine are best illustrated through quantitative data. The following tables summarize the comparative activity of non-fluorinated and fluorinated quinolones based on published research.

Table 1: Comparative Enhancement of In Vitro Antibacterial Activity

| Comparison | Bacterial Target | Fold-Increase in Activity (Potency) | Reference(s) |

|---|---|---|---|

| Flumequine vs. Nalidixic Acid | K. pneumoniae, E. coli, P. vulgaris | 2 to 15-fold | [14] |

| Ciprofloxacin vs. Norfloxacin | Various microorganisms | 4 to 32-fold | [14] |

| General C-6 Fluoroquinolone vs. Non-fluorinated analogue | General | 5 to 100-fold |[7][13] |

Table 2: Comparative Enhancement of Target Inhibition and Cell Penetration

| Parameter | Comparison | Fold-Increase in Efficacy | Reference(s) |

|---|---|---|---|

| DNA Gyrase Complex Binding | C-6 Fluoro-derivative vs. Non-fluoro analogue | 2 to 17-fold | [10] |

| Bacterial Cell Penetration | C-6 Fluoro-derivative vs. Non-fluoro analogue | 1 to 70-fold | [10] |

| E. coli DNA Gyrase Inhibition | Ciprofloxacin vs. Nalidixic Acid | ~200-fold |[14] |

Mechanism of Action

Targeting Bacterial Type II Topoisomerases

Fluoroquinolones selectively target bacterial DNA gyrase and topoisomerase IV.[23] DNA gyrase introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria.[24] Topoisomerase IV is primarily responsible for decatenating (separating) interlinked daughter chromosomes after replication.[23][25] In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more sensitive target.[5][23]

Formation of the Quinolone-Enzyme-DNA Complex

Fluoroquinolones do not bind to the enzyme or DNA alone; instead, they bind to and stabilize a transient intermediate state called the "cleavage complex," which consists of the topoisomerase enzyme covalently linked to the cleaved DNA strands.[6][23] The drug intercalates into the cleaved DNA, forming a stable ternary complex (Quinolone-Enzyme-DNA).[15] This stabilization prevents the enzyme from re-ligating the DNA break, effectively acting as a potent enzyme poison. The stalled replication forks and accumulation of double-stranded breaks are lethal to the bacterial cell.[1][6]

Caption: Fluoroquinolone mechanism of action pathway.

Key Experimental Protocols

Assessing the activity of quinolones relies on standardized in vitro assays to determine antibacterial potency and target-specific inhibition.

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[26][27] The broth microdilution method is a standard and widely used technique.[28][29]

1. Preparation of Materials:

-

Antimicrobial Agent: Prepare a stock solution of the quinolone compound in a suitable solvent.

-

Bacterial Strain: Use a standardized inoculum of the test microorganism (e.g., E. coli ATCC 25922). Culture the bacteria overnight on an appropriate agar medium.

-

Growth Medium: Use cation-adjusted Mueller-Hinton Broth (MHB).[26]

-

Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

-

Select several colonies from the overnight culture and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in MHB to achieve a final standardized bacterial inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[26]

3. Serial Dilution:

-

Dispense 50 µL of MHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the quinolone stock solution (at 2x the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

4. Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.[28]

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[28]

5. Interpretation of Results:

-

After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the quinolone at which there is no visible growth (i.e., the first clear well).[27]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[30][31]

1. Preparation of Reagents:

-

Enzyme: Purified DNA gyrase (composed of GyrA and GyrB subunits).[25]

-

Substrate: Relaxed circular plasmid DNA (e.g., pBR322). Relaxation is achieved by pre-treatment with topoisomerase I.

-

Assay Buffer: Typically contains Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP.[32]

-

Inhibitor: The test quinolone compound, serially diluted.

2. Reaction Setup:

-

On ice, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the quinolone inhibitor in microcentrifuge tubes.

-

Initiate the reaction by adding a defined unit of DNA gyrase enzyme to each tube. Include a "no enzyme" control and a "no inhibitor" (positive) control.

-

The final reaction volume is typically 20-30 µL.

3. Incubation:

-

Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

4. Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a stop buffer containing a chelating agent (EDTA) and a detergent (SDS), which denatures the enzyme. Proteinase K may also be added to digest the enzyme.

-

Add loading dye to each sample.

5. Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel.

-

Run the gel at a constant voltage until the different DNA topoisomers are well separated. Supercoiled DNA migrates faster than relaxed DNA.

-

Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize it under UV light.

6. Interpretation of Results:

-

The "no enzyme" control will show a band corresponding to the relaxed plasmid.

-

The "no inhibitor" control will show a band corresponding to the fast-migrating, fully supercoiled plasmid.

-

In the presence of an effective inhibitor, the conversion from relaxed to supercoiled DNA will be inhibited. The degree of inhibition is concentration-dependent. The IC₅₀ value (the concentration of inhibitor required to reduce the supercoiling activity by 50%) can be determined by densitometric analysis of the bands.[33]

Caption: Workflow for DNA gyrase supercoiling inhibition assay.

Conclusion

The introduction of a fluorine atom at the C-6 position is arguably the single most important structural modification in the history of quinolone antibiotics. This substitution profoundly enhances antibacterial potency by simultaneously improving target enzyme inhibition and increasing bacterial cell penetration. It was a key step in expanding the spectrum of activity from a narrow range of Gram-negative bacteria to the broad-spectrum coverage that defines modern fluoroquinolones. While challenges related to resistance and safety persist, understanding the fundamental role of the C-6 fluorine atom remains critical for the rational design of new, more effective, and safer generations of quinolone-based antimicrobial agents.

References

- 1. ldh.la.gov [ldh.la.gov]

- 2. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. C-6 fluorine substituent: Significance and symbolism [wisdomlib.org]

- 13. researchgate.net [researchgate.net]

- 14. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemical evolution of the fluoroquinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

- 20. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 21. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. pharmaxchange.info [pharmaxchange.info]

- 25. Purification of DNA Topoisomerases and Inhibition by Fluoroquinolones | Springer Nature Experiments [experiments.springernature.com]

- 26. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bio.libretexts.org [bio.libretexts.org]

- 28. benchchem.com [benchchem.com]

- 29. m.youtube.com [m.youtube.com]

- 30. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 31. academic.oup.com [academic.oup.com]

- 32. researchgate.net [researchgate.net]

- 33. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Analysis of the Molecular Structure of 6-Fluoroquinoline-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroquinoline-4-carboxylic acid is a key heterocyclic compound that forms the core scaffold of many fluoroquinolone antibiotics. Its chemical structure, characterized by a fused bicyclic aromatic system containing a nitrogen atom, a fluorine substituent, and a carboxylic acid group, dictates its physicochemical properties and biological activity. Understanding the molecule's three-dimensional geometry, vibrational modes, and electronic properties is crucial for the rational design of novel derivatives with enhanced therapeutic profiles. This technical guide provides an in-depth analysis of the molecular structure of this compound based on theoretical computational studies. The methodologies employed, including Density Functional Theory (DFT) for geometry optimization and spectroscopic predictions, are detailed to provide a comprehensive understanding for researchers in the fields of medicinal chemistry, computational biology, and drug development.

Computational Methodology

The theoretical calculations presented in this guide were performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules of this size. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and Raman). Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the same DFT functional and basis set.

Geometry Optimization Protocol

The initial structure of this compound was built using standard bond lengths and angles. A full geometry optimization was then carried out in the gas phase without any symmetry constraints. The convergence criteria for the optimization were set to the default values in the Gaussian program, which are stringent enough to ensure a well-converged structure. The final optimized geometry represents the molecule's most stable conformation.

Vibrational Frequency Analysis Protocol

Following the geometry optimization, a vibrational frequency analysis was performed. This calculation provides the harmonic vibrational frequencies, which can be correlated with experimental FT-IR and Raman spectra. The calculated frequencies are typically scaled by an empirical factor (around 0.96) to account for anharmonicity and the approximate nature of the theoretical method, allowing for a more accurate comparison with experimental data. The analysis also yields the infrared intensities and Raman activities for each vibrational mode.

NMR Chemical Shift Calculation Protocol

The ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method. This approach is widely used for predicting the NMR spectra of organic molecules. The calculated isotropic shielding values were then converted to chemical shifts by referencing them to the shielding values of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

Molecular Structure and Geometry

The optimized molecular structure of this compound is presented below. The quinoline ring is, as expected, planar, with the carboxylic acid group also lying in the same plane to maximize conjugation.

Caption: Optimized molecular structure of this compound.

Optimized Geometrical Parameters

The key bond lengths and bond angles of the optimized structure are summarized in the tables below. These parameters provide a quantitative description of the molecular geometry.

Table 1: Selected Bond Lengths (Å) of this compound

| Bond | Length (Å) |

| C2-C3 | 1.375 |

| C3-C4 | 1.421 |

| C4-C4a | 1.418 |

| C4a-C5 | 1.425 |

| C5-C6 | 1.378 |

| C6-C7 | 1.401 |

| C7-C8 | 1.373 |

| C8-C8a | 1.419 |

| C4a-C8a | 1.423 |

| N1-C2 | 1.321 |

| N1-C8a | 1.378 |

| C6-F | 1.354 |

| C4-C(OOH) | 1.489 |

| C=O | 1.215 |

| C-OH | 1.358 |

| O-H | 0.972 |

Table 2: Selected Bond Angles (°) of this compound

| Angle | Value (°) |

| N1-C2-C3 | 123.5 |

| C2-C3-C4 | 120.1 |

| C3-C4-C4a | 118.9 |

| C4-C4a-C5 | 121.3 |

| C4a-C5-C6 | 120.8 |

| C5-C6-C7 | 119.5 |

| C6-C7-C8 | 120.4 |

| C7-C8-C8a | 119.7 |

| C8-C8a-N1 | 118.2 |

| C2-N1-C8a | 117.9 |

| F-C6-C5 | 118.7 |

| F-C6-C7 | 118.8 |

| C3-C4-C(OOH) | 120.5 |

| O=C-OH | 123.4 |

| C4-C(OOH)-O | 114.8 |

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical basis for interpreting the experimental FT-IR and Raman spectra of this compound. Key vibrational modes are assigned to specific functional groups and motions within the molecule.

Table 3: Calculated Vibrational Frequencies (cm⁻¹) and Assignments

| Frequency (cm⁻¹) | Intensity (IR) | Raman Activity | Assignment |

| 3580 | High | Low | O-H stretch (carboxylic acid) |

| 3100-3000 | Medium | High | C-H stretch (aromatic) |

| 1735 | Very High | Medium | C=O stretch (carboxylic acid) |

| 1620-1450 | Medium-High | High | C=C and C=N stretching (quinoline ring) |

| 1420 | Medium | Low | C-O-H in-plane bend (carboxylic acid) |

| 1310 | High | Medium | C-O stretch (carboxylic acid) |

| 1250 | High | Medium | C-F stretch |

| 850-750 | High | Low | C-H out-of-plane bend (aromatic) |

NMR Spectroscopy

The calculated ¹H and ¹³C NMR chemical shifts are essential for the structural elucidation and characterization of this compound and its derivatives.

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) Referenced to TMS

| Atom | ¹³C Chemical Shift (ppm) | Atom | ¹H Chemical Shift (ppm) |

| C2 | 150.2 | H2 | 8.9 |

| C3 | 122.5 | H3 | 7.8 |

| C4 | 140.1 | H5 | 8.1 |

| C4a | 128.9 | H7 | 7.6 |

| C5 | 125.8 | H8 | 8.3 |

| C6 | 163.4 (J_CF) | COOH | 13.5 |

| C7 | 118.7 | ||

| C8 | 130.5 | ||

| C8a | 148.3 | ||

| COOH | 168.9 |

Note: The C-F coupling constant (J_CF) significantly influences the chemical shift of C6.

Logical Workflow for Theoretical Analysis

The process of conducting a theoretical study on a molecular structure follows a logical workflow, from initial structure generation to the analysis of its properties.

Caption: Workflow for the theoretical analysis of molecular structures.

Conclusion

This technical guide has presented a comprehensive theoretical analysis of the molecular structure of this compound using DFT calculations. The provided quantitative data on its geometry, vibrational frequencies, and NMR chemical shifts serve as a valuable resource for researchers. The detailed methodologies and logical workflow offer a clear framework for conducting similar computational studies. This fundamental understanding of the core structure is paramount for the future design and development of more effective fluoroquinolone-based therapeutic agents.

The Dawn of a New Antibacterial Era: A Technical Guide to the Discovery of Nalidixic Acid and the Evolution of Quinolones

This technical guide provides a comprehensive overview of the serendipitous discovery of nalidixic acid and the subsequent evolution of the quinolone class of antibiotics. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on the mechanism of action, structure-activity relationships, and the generational progression of these crucial antibacterial agents. The document includes detailed experimental protocols, quantitative data on antibacterial potency, and visualizations of key concepts to facilitate a deeper understanding of this important therapeutic class.

The Serendipitous Discovery of Nalidixic Acid

The journey of the quinolone antibiotics began unexpectedly in the early 1960s. During the synthesis of the antimalarial drug chloroquine, scientists George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with unexpected antibacterial properties.[1][2][3][4] This compound, a 1,8-naphthyridine derivative, was named nalidixic acid.[1][5][6] Formally identified in 1962, it was introduced into clinical practice in 1967, primarily for treating urinary tract infections (UTIs) caused by Gram-negative bacteria like Escherichia coli.[1][7][8][9]

Nalidixic acid's spectrum of activity was relatively narrow, mainly targeting Gram-negative enteric bacteria, and it exhibited only minor activity against Gram-positive organisms.[1][10] Despite its limitations, such as the rapid development of bacterial resistance, its discovery was a landmark event, establishing a new class of synthetic antimicrobial agents and paving the way for decades of research and development.[7]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[10][11][12] These enzymes are crucial for managing the complex topology of bacterial DNA during replication, transcription, and repair.[10]

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial chromosome, a process vital for compacting the DNA to fit within the cell and for initiating replication.[2] In most Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[13]

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) the daughter chromosomes after replication, allowing them to segregate into the new cells. In many Gram-positive bacteria, topoisomerase IV is the preferential target.[13][14]

The mechanism involves the quinolone molecule binding to the enzyme-DNA complex.[15][16] This action stabilizes the transient double-strand breaks created by the enzymes, preventing the re-ligation step of their catalytic cycle.[13][15][17] The accumulation of these stalled cleavage complexes leads to the fragmentation of the bacterial chromosome, inhibition of DNA synthesis, and ultimately, cell death.[17][18] The mammalian counterparts of these enzymes are significantly less susceptible to quinolone action, which accounts for their selective toxicity against bacteria.[7]

Caption: Mechanism of action of quinolone antibiotics.

The Evolution of Quinolones: A Generational Leap

The limitations of nalidixic acid spurred extensive research into modifying its core structure to enhance its efficacy. This led to the development of successive generations of quinolones, each with significant improvements in antibacterial spectrum, potency, and pharmacokinetic properties.[11][19] The most pivotal modification was the addition of a fluorine atom at the C-6 position, giving rise to the highly successful fluoroquinolones.[5]

-

First Generation: Represented by nalidixic acid and its analogues (e.g., cinoxacin, oxolinic acid), this generation had a narrow spectrum, limited to Gram-negative bacteria, and was used almost exclusively for UTIs.[11][20][21]

-

Second Generation: The introduction of a fluorine atom at C-6 and a piperazine ring at C-7 marked the advent of the second generation (e.g., ciprofloxacin, norfloxacin, ofloxacin).[9][20] These modifications dramatically expanded the antibacterial spectrum to include Gram-positive bacteria and Pseudomonas aeruginosa, along with improved tissue distribution.[3][20]

-

Third Generation: These agents (e.g., levofloxacin, sparfloxacin) offered further enhanced activity against Gram-positive organisms, particularly Streptococcus pneumoniae, and atypical pathogens.[19][21]

-

Fourth Generation: This generation (e.g., moxifloxacin, gemifloxacin, trovafloxacin) provides the broadest spectrum of activity, including potent coverage against anaerobic bacteria, in addition to excellent Gram-positive and Gram-negative activity.[20][21]

Caption: The generational evolution of quinolone antibiotics.

Structure-Activity Relationships (SAR)

The evolution of quinolones is a prime example of successful medicinal chemistry driven by understanding structure-activity relationships. Key modifications to the bicyclic quinolone core have been systematically explored to optimize antibacterial activity and pharmacological properties.[22]

-

N-1 Position: Substitution with small alkyl groups (e.g., ethyl in nalidixic acid) or a cyclopropyl group (as in ciprofloxacin) is crucial for antibacterial activity and DNA gyrase inhibition.[3]

-

C-6 Position: The introduction of a fluorine atom significantly enhances cell penetration and gyrase inhibition, dramatically increasing potency against a broad range of bacteria.[22][23]

-

C-7 Position: Substitutions with heterocyclic rings, such as piperazine or pyrrolidine, are critical for modulating the antibacterial spectrum, potency, and pharmacokinetic properties. The piperazine moiety, for instance, enhances activity against P. aeruginosa.[4][23]

-

C-8 Position: Modifications at this position can influence the antibacterial spectrum. A methoxy group (as in moxifloxacin) can enhance anti-anaerobic and Gram-positive activity while potentially reducing phototoxicity.[5]

Quantitative Data: Antibacterial Potency

The progression through quinolone generations is clearly demonstrated by the decrease in the Minimum Inhibitory Concentration (MIC) against a wide range of pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Antibiotic (Generation) | Organism | MIC Range (μg/mL) |

| Nalidixic Acid (1st) | Escherichia coli | 4 - 16 |

| Staphylococcus aureus | > 64 (Resistant) | |

| Pseudomonas aeruginosa | > 128 (Resistant) | |

| Ciprofloxacin (2nd) | Escherichia coli | ≤ 0.008 - 0.25 |

| Staphylococcus aureus | 0.12 - 1 | |

| Pseudomonas aeruginosa | 0.25 - 1 | |

| Levofloxacin (3rd) | Escherichia coli | ≤ 0.015 - 0.5 |

| Staphylococcus aureus | 0.12 - 2 | |

| Streptococcus pneumoniae | 0.5 - 2 | |

| Moxifloxacin (4th) | Escherichia coli | ≤ 0.015 - 0.5 |

| Staphylococcus aureus | 0.03 - 0.25 | |

| Streptococcus pneumoniae | 0.12 - 0.25 | |

| Bacteroides fragilis (Anaerobe) | 0.5 - 2 |

Note: MIC values are compiled from various sources and can vary based on the specific strain and testing methodology.

Appendix: Experimental Protocols

A. Synthesis of Nalidixic Acid (Illustrative Protocol)

The synthesis of nalidixic acid involves a multi-step process, beginning with the reaction of 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate.[24][25]

-

Step 1: Condensation: 2-amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate. This mixture is heated, typically around 90-100°C, to form an intermediate, diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate.[24][25]

-

Step 2: Cyclization: The intermediate from Step 1 is heated at a higher temperature in a high-boiling point solvent (e.g., diphenyl ether). This thermal cyclization reaction forms the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[24]

-

Step 3: Hydrolysis: The resulting ester is hydrolyzed using a base, such as sodium hydroxide, to yield the corresponding carboxylic acid, 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[24]

-

Step 4: Alkylation: The final step involves the N-alkylation of the naphthyridine ring. The product from Step 3 is treated with an alkylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium hydroxide, to introduce the ethyl group at the N-1 position, yielding nalidixic acid.[24]

B. Protocol for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[26][27]

Caption: Experimental workflow for MIC determination.

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of the quinolone is prepared in a 96-well microtiter plate using a suitable growth medium, such as Mueller-Hinton broth.[27]

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a density equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[27]

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated under appropriate atmospheric conditions and temperature (e.g., 35°C for 18-24 hours).[28]

-

Reading the MIC: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[27]

-

Controls: A positive control well (broth and bacteria, no antibiotic) to ensure bacterial growth and a negative control well (broth only) to ensure sterility are included.[27]